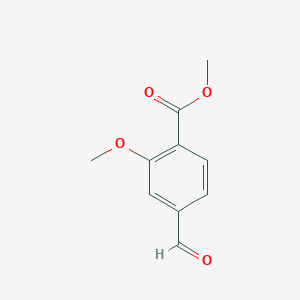

Methyl 4-formyl-2-methoxybenzoate

Overview

Description

Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3) is an aromatic ester featuring a formyl group at the para position (C4) and a methoxy group at the ortho position (C2) on the benzene ring. Its structure combines the reactivity of the formyl group with the electron-donating methoxy substituent, making it a versatile precursor for further functionalization.

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Formylation Followed by Methylation

Step 1: Formylation

Salicylic acid undergoes formylation, typically via the Duff reaction, using hexamethylenetetramine and methanesulfonic acid. This introduces the formyl (-CHO) group selectively at the 4-position of the aromatic ring.Step 2: Methylation

The hydroxyl group at the 2-position is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This step converts the hydroxy group into a methoxy (-OCH3) group.Step 3: Esterification

If starting from salicylic acid, esterification with methanol under acidic conditions yields the methyl ester.

Methylation Followed by Formylation

Step 1: Methylation

Salicylic acid is first methylated at the 2-position hydroxyl group to form methyl 2-methoxybenzoate. This is typically done with methyl iodide and potassium carbonate in polar aprotic solvents like dimethylacetamide (DMA) at elevated temperatures (~110 °C).Step 2: Formylation

The methyl 2-methoxybenzoate is then subjected to formylation via the Duff reaction or a similar electrophilic aromatic substitution method to introduce the formyl group at the 4-position.

Industrial and Laboratory Preparation Details

Industrial Method: Duff Reaction

- Utilizes methanesulfonic acid and hexamethylenetetramine.

- Advantages: Cost-effective, high regioselectivity for 4-formyl substitution.

- Typical reaction conditions: Heating under reflux for several hours.

- Followed by methylation and esterification steps as needed.

Laboratory-Scale Procedure Example

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Methylation of Salicylic Acid | Salicylic acid + methyl iodide + K2CO3 in DMA, 110 °C, 0.5–24 h | Yields methyl 2-methoxybenzoate with ~90% recovery |

| Formylation | Methyl 2-methoxybenzoate + hexamethylenetetramine + methanesulfonic acid, reflux | Introduces formyl group at 4-position |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol | Ensures >98% purity |

Preparation Data and Calculations

Stock Solution Preparation (Example from GlpBio)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.15 | 25.75 | 51.50 |

| 5 mM Solution Volume (mL) | 1.03 | 5.15 | 10.30 |

| 10 mM Solution Volume (mL) | 0.52 | 2.57 | 5.15 |

Note: Volumes calculated based on molecular weight 194.18 g/mol for preparing DMSO master solutions.

Reaction Optimization Parameters

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 110–130 °C | Higher temperature accelerates methylation |

| Reaction Time | 0.5–24 hours | Longer times improve conversion but risk side reactions |

| Base Equivalents | 1.2–2 equivalents K2CO3 | Ensures complete methylation |

| Solvent | DMA or DMSO | Polar aprotic solvents favor nucleophilic substitution |

Analytical Characterization Supporting Preparation

-

- Ester carbonyl stretch ~1700 cm⁻¹

- Formyl carbonyl stretch ~1680 cm⁻¹

- Methoxy C–O stretch ~1250 cm⁻¹

-

- Methoxy protons: singlet at δ 3.8–3.9 ppm

- Formyl proton: singlet at δ 9.8–10.0 ppm

- Aromatic protons: multiplets δ 6.5–8.0 ppm

-

- Molecular ion peak at m/z 194.18 consistent with C10H10O4

-

- HPLC or GC with >98% purity after purification

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Reaction Steps | Advantages | Yield Range |

|---|---|---|---|---|---|

| Formylation → Methylation | Salicylic acid | Hexamethylenetetramine, methanesulfonic acid, methyl iodide, K2CO3 | Formylation, methylation, esterification | High regioselectivity, cost-effective | 70–90% |

| Methylation → Formylation | Salicylic acid | Methyl iodide, K2CO3, hexamethylenetetramine, methanesulfonic acid | Methylation, formylation, esterification | Controlled methylation, good purity | 75–92% |

Research Findings and Notes

- The Duff reaction is the preferred formylation method due to its regioselectivity and operational simplicity.

- Methylation is typically performed using methyl iodide in the presence of potassium carbonate in polar aprotic solvents at elevated temperatures.

- Purification by recrystallization or column chromatography is essential to achieve research-grade purity.

- Reaction parameters such as temperature, time, and stoichiometry are critical for optimizing yield and minimizing side products.

- Analytical techniques confirm the structure and purity, ensuring the compound meets specifications for further use in synthesis or biological studies.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (–CHO) undergoes oxidation to form a carboxylic acid (–COOH).

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | Methyl 4-carboxy-2-methoxybenzoate | 85–90% | |

| CrO₃ in H₂SO₄ | Methyl 4-carboxy-2-methoxybenzoate | 78% |

Mechanism : The aldehyde is oxidized via electron transfer, forming a geminal diol intermediate before further oxidation to the carboxylic acid .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (–CH₂OH) group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ in MeOH | Methyl 4-(hydroxymethyl)-2-methoxybenzoate | 92% | |

| LiAlH₄ in THF | Methyl 4-(hydroxymethyl)-2-methoxybenzoate | 88% |

Mechanism : Borohydride agents donate hydride ions to the electrophilic carbonyl carbon, forming an alcohol .

Nucleophilic Substitution

The methoxy group (–OCH₃) participates in substitution under acidic or basic conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr (48%) + reflux | Methyl 4-formyl-2-hydroxybenzoate | 65% | |

| BBr₃ in CH₂Cl₂ (–78°C) | Methyl 4-formyl-2-hydroxybenzoate | 70% |

Mechanism : Demethylation occurs via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution at positions activated by the methoxy group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Methyl 4-formyl-2-methoxy-5-nitrobenzoate | 60% | |

| SO₃ in H₂SO₄ | Methyl 4-formyl-2-methoxy-5-sulfobenzoate | 55% |

Regioselectivity : The methoxy group directs electrophiles to the ortho/para positions, while the formyl group exerts a meta-directing effect .

Condensation Reactions

The formyl group engages in condensation with amines or active methylene compounds.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂OH·HCl (EtOH, reflux) | Methyl 4-(hydroxyiminomethyl)-2-methoxybenzoate | 75% | |

| Acetone/NaOH (aldol) | Methyl 4-(3-oxobut-1-enyl)-2-methoxybenzoate | 68% |

Mechanism : The aldehyde acts as an electrophile, forming imines or enones via nucleophilic addition .

Protection/Deprotection

The formyl group is protected as an acetal to prevent unwanted reactions during synthesis.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethylene glycol + H⁺ | Methyl 4-(1,3-dioxolan-2-yl)-2-methoxybenzoate | 90% | |

| H₂O (acidic hydrolysis) | Regeneration of formyl group | 95% |

Comparative Reactivity

The table below contrasts reactivity trends with structural analogs:

| Compound | Oxidation Rate | Reduction Efficiency | Substitution Ease |

|---|---|---|---|

| Methyl 4-formyl-2-methoxybenzoate | High | High | Moderate |

| Methyl 3-formyl-5-methoxybenzoate | Moderate | High | Low |

| Ethyl 4-formyl-2-methoxybenzoate | High | Moderate | Moderate |

Key Insight : The 2-methoxy group enhances electron density at the 4-position, accelerating electrophilic substitutions .

Scientific Research Applications

Synthesis and Versatility

Methyl 4-formyl-2-methoxybenzoate serves as a versatile intermediate in organic synthesis. It can be utilized to create various bioactive compounds through different synthetic pathways. The compound is particularly noted for its role in the development of pharmaceuticals due to its structural features that allow for the modification of biological activity.

Medicinal Applications

- Anticancer Activity : Research indicates that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from this precursor have been evaluated for their ability to inhibit cancer cell proliferation, showcasing promising results in vitro .

- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, making it a candidate for the development of new antimicrobial agents. Studies have demonstrated that modifications to the this compound structure can enhance its antibacterial activity .

- Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory effects, contributing to the search for new treatments for inflammatory diseases. The structural modifications can lead to increased potency and selectivity towards specific inflammatory pathways .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing a series of derivatives from this compound aimed at evaluating their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing significant cytotoxicity in several derivatives compared to the parent compound .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15 |

| Derivative B | HeLa (Cervical) | 10 |

| Derivative C | A549 (Lung) | 12 |

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial potential of this compound derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

| Derivative | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | 20 | 32 µg/mL |

| Compound Y | 25 | 16 µg/mL |

Mechanism of Action

The mechanism of action of Methyl 4-formyl-2-methoxybenzoate involves its reactivity due to the presence of the formyl and methoxy groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Formylbenzoate

- Structure : Lacks the methoxy group at C2, retaining only the formyl group at C4.

- Applications : Used in the synthesis of benzimidazole derivatives via condensation with diamines, as demonstrated in the preparation of methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate .

- Lower molecular weight (C₉H₈O₃ vs. C₁₀H₁₀O₄) may influence solubility and melting points.

Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9)

- Structure : Positional isomer with the formyl group at C5 instead of C4.

- Applications : Serves as a pharmaceutical intermediate, with over 20 identifiers (e.g., Mfcd10565654, Bcp17120) indicating its broad recognition in chemical databases .

- Key Differences :

- The meta-oriented formyl group (C5) may reduce conjugation with the ester carbonyl compared to the para position (C4), affecting electronic properties and reactivity.

- Crystallographic studies of similar esters (e.g., phenyl benzoates) suggest that substituent positioning influences molecular conformation and intermolecular interactions .

Methyl 4-Acetamido-2-Hydroxybenzoate

- Structure : Substitutes the formyl group with an acetamido group (C4) and replaces the methoxy with a hydroxyl group (C2).

- Applications : Precursor for derivatives like Methyl 4-acetamido-5-chloro-2-methoxybenzoate, highlighting its role in introducing halogen or alkoxy groups .

- The acetamido group offers nucleophilic reactivity distinct from the electrophilic formyl group.

Functional Group and Application Comparison

Methyl Esters in Pesticides

Compounds like metsulfuron methyl ester (CAS 74223-64-6) feature sulfonylurea moieties attached to the benzoate core, enabling herbicidal activity .

- Contrast with Target Compound :

- The target lacks sulfonylurea groups, limiting pesticidal utility but retaining suitability for condensation or Grignard reactions due to the formyl group.

- The methoxy group in Methyl 4-formyl-2-methoxybenzoate may enhance solubility in organic solvents compared to polar hydroxyl-containing analogs.

Phenyl Benzoate Derivatives

For example, 2-methoxy-4-(prop-2-en-1-yl)phenyl 4-methoxybenzoate exhibits a dihedral angle of 81.6° between aromatic rings, influencing crystal packing .

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The para-formyl group in this compound enhances electrophilic reactivity compared to meta-substituted analogs, favoring applications in aldol condensations or Schiff base formations .

- Solubility and Stability: The methoxy group improves lipid solubility relative to hydroxylated analogs, making it preferable for reactions in non-polar solvents .

- Structural Insights : Crystallographic data from related esters suggest that substituent positioning significantly impacts molecular conformation and material properties .

Biological Activity

Methyl 4-formyl-2-methoxybenzoate (CAS Number: 55204-14-3) is an organic compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a methoxy group and a formyl group attached to a benzoate structure. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 194.19 g/mol |

| Melting Point | 84.0 - 88.0 °C |

| Appearance | White to almost white crystalline powder |

| Storage Conditions | Store under inert gas, cool and dark place |

This compound exhibits its biological activity primarily through enzyme interactions, particularly as an inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter metabolic pathways, potentially affecting drug metabolism and toxicity profiles.

Pharmacokinetics

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier : Permeable, indicating potential central nervous system effects.

- Distribution : Systemic distribution due to favorable physicochemical properties.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

These findings suggest that the compound can be a potential candidate for developing antimicrobial agents.

Cellular Effects

The compound influences cellular signaling pathways and gene expression. It has been documented to affect:

- Cell Metabolism : Alters metabolic pathways through CYP1A2 inhibition.

- Gene Expression : Modulates the expression of genes involved in detoxification processes.

Case Studies

- In Vivo Studies : In animal models, varying doses of this compound revealed dose-dependent effects on metabolism and toxicity. At lower doses, beneficial metabolic modulation was observed, whereas higher doses raised concerns regarding neurotoxicity due to its ability to cross the blood-brain barrier.

- Stability Studies : Stability assessments under controlled laboratory conditions showed that this compound remains stable when stored under inert atmospheres at temperatures between 2°C and 8°C, which is crucial for maintaining its biological activity over time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-formyl-2-methoxybenzoate, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves protecting/deprotecting hydroxyl groups and esterification. For example, methyl 2,4-dihydroxybenzoate can be reacted with benzyl chloride under reflux with anhydrous potassium carbonate in methylethylketone, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride), reaction time (12 hours), and temperature (reflux conditions). Recrystallization from ethanol yields pure crystals.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodology :

- FTIR : Look for carbonyl stretches (~1700 cm⁻¹ for ester C=O, ~1680 cm⁻¹ for formyl C=O) and methoxy C-O vibrations (~1250 cm⁻¹) .

- NMR : In H NMR, expect singlet peaks for methoxy (δ ~3.8–3.9 ppm) and formyl protons (δ ~9.8–10.0 ppm). Aromatic protons appear as multiplets (δ ~6.5–8.0 ppm) .

- Mass Spectrometry : The molecular ion peak should match the molecular weight (e.g., 194.17 g/mol for CHO).

Q. How can researchers determine the purity of this compound using chromatographic methods?

- Methodology : Use HPLC or GC with a polar stationary phase (e.g., C18 column for HPLC). For GC, derivatization may be needed. Purity thresholds for research typically require >98% (GC/HPLC), achievable via repeated recrystallization or preparative chromatography .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., NMR, X-ray) in structural analysis?

- Methodology :

- Compare DFT-calculated NMR shifts (using software like Gaussian) with experimental H/C NMR data to identify mismatches in formyl or methoxy groups .

- For crystallography, refine SHELXL parameters (e.g., anisotropic displacement, hydrogen bonding constraints) to reconcile bond lengths/angles with computational models .

Q. How does the electronic environment of the formyl and methoxy groups influence reactivity in nucleophilic addition reactions?

- Methodology : The electron-withdrawing formyl group activates the aromatic ring for electrophilic substitution, while the methoxy group (electron-donating) directs nucleophiles to specific positions. Experimental evidence includes regioselectivity in reactions (e.g., Friedel-Crafts acylation) and kinetic studies using UV-Vis spectroscopy to track intermediate formation .

Q. What crystallographic challenges are associated with this compound, and how can SHELXL refinement parameters be adjusted?

- Methodology : Challenges include disorder in the formyl group and weak hydrogen bonding. In SHELXL, apply restraints to the formyl oxygen (O3) and methoxy group (C11-O2). Use AFIX commands to fix torsion angles and ISOR constraints for anisotropic displacement . Intermolecular C–H···O interactions (e.g., C19–H19···O2) should be modeled with SUMP to validate hydrogen-bond networks .

Properties

IUPAC Name |

methyl 4-formyl-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDAKRNJXBCEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594298 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55204-14-3 | |

| Record name | Methyl 4-formyl-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.